(E,E)-11,13-Hexadecadien-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71720-83-7 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(11E,13E)-hexadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5+ |
InChI Key |
GKFQVSXEEVMHMA-VNKDHWASSA-N |
Isomeric SMILES |
CC/C=C\C=C/CCCCCCCCCCO |
Canonical SMILES |
CCC=CC=CCCCCCCCCCCO |
Other CAS No. |
71720-83-7 |
Purity |
96% |
Synonyms |
Z11,Z13-16:OH; |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 11z,13z Hexadeca 11,13 Dien 1 Ol
Enzymatic Transformations in Pheromone Glands
The pheromone glands of female moths are specialized organs responsible for the synthesis of sex pheromones. The production of (11Z,13Z)-hexadeca-11,13-dien-1-ol, also known as bombykol (B110295), from its fatty acid precursor involves several key enzymatic steps. nih.gov The entire process is initiated by the de novo synthesis of C16 and C18 saturated fatty acids from acetyl-CoA. nih.gov
Delta-11 Desaturation of Fatty Acids
The initial and crucial step in the biosynthesis of many moth sex pheromones is the introduction of a double bond at the delta-11 position of a saturated fatty acid. This reaction is catalyzed by a specific class of enzymes known as delta-11 desaturases. wikipedia.org In the case of bombykol biosynthesis in Bombyx mori, a bifunctional desaturase, encoded by the Bmpgdesat1 (Desat1) gene, is responsible for this initial desaturation. wikipedia.orgnih.gov This enzyme converts palmitoyl-CoA (a C16 fatty acyl) into (11Z)-hexadecenoyl-CoA. wikipedia.org The delta-11 desaturase from Spodoptera littoralis has also been characterized. wikipedia.org
Subsequent Desaturation Reactions
Following the initial delta-11 desaturation, a second desaturation event occurs to form the conjugated diene system characteristic of (11Z,13Z)-hexadeca-11,13-dien-1-ol. The same bifunctional Desat1 enzyme that catalyzes the delta-11 desaturation is also responsible for this subsequent step. nih.govwikipedia.org It introduces a second double bond at the delta-13 position, converting the (11Z)-monoene intermediate into a (10E,12Z)-conjugated diene. wikipedia.org This unique desaturation step is less common and involves the removal of two hydrogen atoms from the allylic positions of the existing double bond. nih.gov Interestingly, this enzyme can also produce the (10E,12E) isomer, though in a much smaller ratio. nih.gov
Reductive Steps in Alcohol Formation
The final step in the biosynthesis of (11Z,13Z)-hexadeca-11,13-dien-1-ol is the reduction of the fatty acyl-CoA precursor to the corresponding alcohol. This conversion is carried out by a fatty-acyl reductase (FAR). nih.govresearchgate.net In Bombyx mori, this enzyme has been identified as pheromone gland fatty-acyl reductase (pgFAR). nih.gov The activation of this reductive step is a critical regulatory point in pheromone biosynthesis and is controlled by the pheromone biosynthesis activating neuropeptide (PBAN). tandfonline.com PBAN signaling leads to the activation of the FAR, which then catalyzes the reduction of (10E,12Z)-10,12-hexadecadienoate to bombykol. researchgate.nettandfonline.com
Precursor Identification and Utilization
The identification of the initial building blocks and their subsequent incorporation into the final pheromone molecule has been a key area of research in understanding the biosynthesis of (11Z,13Z)-hexadeca-11,13-dien-1-ol.
Role of Hexadecanoic Acid Derivatives
The primary precursor for the biosynthesis of (11Z,13Z)-hexadeca-11,13-dien-1-ol is hexadecanoic acid, a 16-carbon saturated fatty acid, also known as palmitic acid. rsc.org This is derived from acetyl-CoA. wikipedia.orgrsc.org Studies have shown that hexadecanoic acid is converted to bombykol through a series of desaturation and reduction steps. rsc.orgtandfonline.com The bombykol acyl precursor, (10E,12Z)-10,12-hexadecadienoate, is primarily stored as a triacylglycerol ester in the lipid droplets of the pheromone gland cells. wikipedia.org The release of this precursor for the final reductive step is triggered by the neurohormone PBAN. wikipedia.org
Incorporation of Deuterium-Labeled Fatty Acids in Biosynthesis Research
The use of deuterium-labeled fatty acids has been instrumental in elucidating the biosynthetic pathway of moth sex pheromones. nih.gov By introducing fatty acids labeled with deuterium (B1214612), a heavy isotope of hydrogen, researchers can trace their conversion into various intermediates and the final pheromone product. researchgate.net For instance, experiments using deuterium-labeled hexadecanoic acid (D3-palmitic acid) have confirmed that the Desat1 enzyme in Bombyx mori is responsible for both the Z11 desaturation and the subsequent Δ10,12 desaturation steps. nih.gov The analysis of the resulting deuterium-labeled pheromone precursors by mass spectrometry provides direct evidence for the specific enzymatic transformations occurring within the pheromone gland. nih.govnih.gov
| Precursor Administered | Intermediate(s) Detected | Final Product | Reference(s) |
| [1-¹⁴C]Hexadecanoic acid | (Z)-11-Hexadecenoic acid, (10E,12Z)-10,12-Hexadecadienoic acid | Bombykol | tandfonline.com |
| 1-¹⁴C-11-Hexadecenoic acid | (10E,12Z)-10,12-Hexadecadienoic acid | Bombykol | tandfonline.com |
| Deuterium-labeled C16:acid (D3-palmitic acid) | D₃-Z11–16:Me, D₃-E10,Z12–16:Me, D₃-E10,E12–16:Me | Not directly measured | nih.gov |
Hormonal Regulation of Pheromone Biosynthesis
The production of sex pheromones in many moth species is not continuous; it is a highly regulated process controlled by neurohormones to ensure that pheromone is released at the most appropriate time for mating, typically during the night (scotophase). nih.gov
Influence of Pheromone Biosynthesis Activating Peptide (PBAN)
The primary hormone responsible for initiating and sustaining pheromone production is the Pheromone Biosynthesis Activating Peptide (PBAN). PBAN is a neuropeptide produced in the subesophageal ganglion of the moth's brain and released into the hemolymph (insect blood). nih.govnih.gov Its release triggers the activation of the biosynthetic cascade within the specialized pheromone glands located at the tip of the female's abdomen. usda.gov
Research on the navel orangeworm, Amyelois transitella, provides direct evidence for the regulatory role of PBAN in the synthesis of its pheromone, which is derived from (11Z,13Z)-hexadeca-11,13-dien-1-ol. Studies have shown that when female moths are decapitated—a procedure that prevents the release of PBAN from the brain—the production of the (11Z,13Z)-hexadecadienal pheromone significantly decreases. researchgate.netnih.gov However, if these decapitated females are subsequently injected with PBAN, the synthesis of the pheromone is restored and can even exceed normal levels. researchgate.netlu.se This demonstrates that the entire biosynthetic pathway, from the initial fatty acid precursor to the final pheromone components, is under the direct control of PBAN.
The mechanism of PBAN action begins when it binds to a specific G-protein coupled receptor on the pheromone gland cells. nih.govwikipedia.org This binding event initiates a signal transduction cascade, often involving an increase in intracellular calcium, which in turn activates the key, rate-limiting enzymes in the biosynthetic pathway. wikipedia.org While the precise enzyme controlled by PBAN can vary between species, evidence suggests it can act on several points. In some moths, PBAN appears to regulate acetyl-CoA carboxylase (ACCase), an early enzyme in fatty acid synthesis. nih.govnih.gov In others, it controls the terminal enzymes, such as the reductases that convert fatty acyl-CoA precursors into alcohols. nih.gov In the moth Heliothis virescens, evidence points to a two-step regulation by PBAN, controlling both an early and a late step in the pathway, which may allow for more efficient production. usda.govconsensus.app For A. transitella, the dramatic halt and subsequent rescue of pheromone production by PBAN indicates it is the crucial trigger for the entire pathway leading to (11Z,13Z)-hexadeca-11,13-dien-1-ol and its aldehyde derivative. researchgate.netnih.gov
| Condition | Pheromone Production in A. transitella | Implication |
| Intact Female | Normal | Baseline pheromone synthesis under natural hormonal control. |
| Decapitated Female | Significantly Decreased | Demonstrates the necessity of a signal from the head (PBAN) for pheromone biosynthesis. researchgate.netnih.gov |
| Decapitated Female + PBAN Injection | Restored / Increased | Confirms PBAN is the specific activating signal for the biosynthetic pathway. researchgate.netlu.se |
Stereoselective Chemical Synthesis of 11z,13z Hexadeca 11,13 Dien 1 Ol
Established Synthetic Routes and Methodologies
Established synthetic routes to (11Z,13Z)-hexadeca-11,13-dien-1-ol often rely on a modular approach, constructing the carbon skeleton and introducing the double bonds in a stepwise and controlled manner. A common strategy involves a C10 + C3 + C3 approach, starting from a commercially available C10 building block. nih.gov
Alkylation Reactions of Lithium Alkynes
A key step in many syntheses of (11Z,13Z)-hexadeca-11,13-dien-1-ol and its derivatives is the alkylation of a lithium alkyne. nih.gov This reaction serves to extend the carbon chain and introduce a triple bond, which can later be selectively reduced to a cis-double bond. For instance, a common starting material, 10-bromo-1-decanol, can be protected and then coupled with a suitable alkyne fragment. nih.gov The use of lithium amide in liquid ammonia (B1221849) at low temperatures is a frequently employed condition for this transformation. google.com This method allows for the efficient formation of a new carbon-carbon bond, setting the stage for subsequent olefination and reduction steps. nih.gov
cis-Wittig Olefination Strategies
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds with defined stereochemistry. Specifically, the cis-selective Wittig olefination is instrumental in creating the (Z)-configured double bonds present in the target molecule. nih.gov This reaction typically involves the treatment of an aldehyde with a non-stabilized ylide, such as propylidenetriphenylphosphorane. nih.gov The reaction conditions are crucial for achieving high Z-selectivity. The synthesis of the related (11Z,13Z)-hexadecadienal has been accomplished using this methodology, which can then be reduced to the desired alcohol. nih.gov
Hydroboration-Protonolysis for Stereospecific Double Bond Formation
The hydroboration-protonolysis of an internal alkyne is a highly effective method for the stereospecific formation of a cis-alkene. nih.govgoogle.com This two-step process involves the syn-addition of a borane (B79455) reagent across the triple bond, followed by protonolysis of the resulting vinylborane (B8500763) with a proton source, typically a carboxylic acid like acetic acid. google.com The use of sterically hindered boranes, such as disiamylborane (B86530) or dicyclohexylborane, is often preferred to prevent double hydroboration and to enhance regioselectivity. google.comwikipedia.org This method is particularly valuable in the final stages of the synthesis to install the second (Z)-double bond of the conjugated diene system with high stereochemical fidelity. nih.govgoogle.com
Advanced Synthetic Approaches for Conjugated Diene Systems
More advanced synthetic strategies for constructing the conjugated (Z,Z)-diene system in (11Z,13Z)-hexadeca-11,13-dien-1-ol often aim for greater efficiency and stereocontrol, sometimes by forming the conjugated system in a single key step or through a sequence of highly selective reactions.
Cadiot-Chodkiewicz Coupling and Hydroboration-Protonolysis
The Cadiot-Chodkiewicz coupling provides a direct route to unsymmetrical 1,3-diynes, which are ideal precursors for (Z,Z)-conjugated dienes. wikipedia.orgrsc.org This reaction involves the copper(I)-catalyzed coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. wikipedia.orgrsc.org The resulting conjugated diyne can then be subjected to a double hydroboration-protonolysis sequence to stereoselectively form the desired (11Z,13Z)-diene system. Alternatively, partial reduction of the diyne using specific catalysts can also yield the cis,cis-diene. This approach offers a convergent and efficient pathway to the target molecule.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have emerged as powerful and versatile methods for the synthesis of conjugated dienes. mdpi.com
Suzuki Coupling: This reaction involves the coupling of a vinyl boronic acid or ester with a vinyl halide or triflate. To synthesize a (11Z,13Z)-diene, a (Z)-vinylboron species could be coupled with a (Z)-vinyl halide, with the stereochemistry of both partners being transferred to the final product. The choice of palladium catalyst and ligands is critical for achieving high yields and preserving the stereochemical integrity of the double bonds.
Sonogashira Coupling: The Sonogashira coupling of a terminal alkyne with a vinyl halide is another effective strategy. This reaction can be used to create a conjugated enyne, which can then be selectively reduced to the corresponding (Z,Z)-diene. For example, a (Z)-vinyl halide can be coupled with a terminal alkyne, followed by stereoselective reduction of the resulting enyne to generate the desired conjugated diene system.
These palladium-catalyzed methods offer high functional group tolerance and often proceed under mild reaction conditions, making them attractive for the synthesis of complex molecules like (11Z,13Z)-hexadeca-11,13-dien-1-ol.
Interactive Data Tables
Table 1: Key Synthetic Intermediates and Reagents
| Compound/Reagent | Role in Synthesis | Relevant Section(s) |
| 10-bromo-1-decanol | Starting material for C10 fragment | 3.1.1 |
| Lithium amide | Base for alkyne deprotonation | 3.1.1 |
| Propylidenetriphenylphosphorane | Ylide for cis-Wittig olefination | 3.1.2 |
| Disiamylborane | Reagent for hydroboration | 3.1.3 |
| Acetic acid | Proton source for protonolysis | 3.1.3 |
| Copper(I) bromide | Catalyst for Cadiot-Chodkiewicz coupling | 3.2.1 |
| Palladium catalysts | Catalysts for Suzuki and Sonogashira couplings | 3.2.2 |
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Transformation | Stereoselectivity Control | Advantages |
| Alkylation of Lithium Alkynes | C-C bond formation | Not directly applicable for stereocenter formation | Reliable for chain elongation |
| cis-Wittig Olefination | Aldehyde to Z-alkene | Dependent on ylide and reaction conditions | Good for installing isolated Z-double bonds |
| Hydroboration-Protonolysis | Alkyne to Z-alkene | syn-addition of borane | High stereospecificity for Z-alkenes |
| Cadiot-Chodkiewicz Coupling | Terminal alkyne + 1-haloalkyne to 1,3-diyne | N/A for this step | Convergent route to diyne precursors |
| Palladium-Catalyzed Couplings | C(sp2)-C(sp2) or C(sp2)-C(sp) bond formation | Retention of substrate stereochemistry | High efficiency and functional group tolerance |
Utility of Starting Materials such as 10-Bromo-1-decanol
A common and efficient strategy for the synthesis of (11Z,13Z)-hexadeca-11,13-dien-1-ol and its derivatives involves a modular approach, often utilizing a C10 building block. researchgate.netnih.gov Commercially available 10-bromo-1-decanol is a particularly useful starting material for this purpose. nih.gov Its bifunctional nature, possessing both a hydroxyl group and a bromine atom at opposite ends of a ten-carbon chain, allows for sequential and regioselective chemical transformations.
A typical synthetic route commences with the protection of the hydroxyl group of 10-bromo-1-decanol, for instance, as a tetrahydropyranyl (THP) ether. This protected intermediate can then undergo a variety of coupling reactions at the bromide end to build the rest of the carbon skeleton.
The key transformations in these syntheses often rely on well-established organometallic reactions to form the carbon-carbon bonds and stereoselective reactions to set the geometry of the double bonds. These can include Sonogashira coupling and Wittig reactions. The strategic use of 10-bromo-1-decanol provides a reliable and adaptable foundation for the construction of the target molecule and its analogues.
Synthesis of Isomeric Variants and Derivatives for Research
The synthesis of isomeric variants of (11Z,13Z)-hexadeca-11,13-dien-1-ol is crucial for structure-activity relationship (SAR) studies. By systematically altering the geometry of the double bonds (E/Z configuration) and the position of the diene system, researchers can probe the specific structural requirements for receptor binding and biological activity.
The primary isomers of interest include the (11E,13Z), (11Z,13E), and (11E,13E) diastereomers. The synthesis of these isomers often employs similar methodologies to the (Z,Z) isomer, but with modifications to control the stereochemical outcome of the double bond formation. For example, the Wittig reaction can be tuned to favor the formation of either (Z)- or (E)-alkenes by selecting the appropriate phosphonium (B103445) ylide and reaction conditions. Similarly, other olefination reactions like the Horner-Wadsworth-Emmons reaction can provide high stereoselectivity for (E)-alkenes.
Beyond geometric isomers, the synthesis of derivatives is also important for research. The alcohol functional group in (11Z,13Z)-hexadeca-11,13-dien-1-ol can be readily oxidized to the corresponding aldehyde, (11Z,13Z)-hexadecadienal, or esterified to form the acetate (B1210297), (11Z,13Z)-hexadecadien-1-yl acetate. nih.gov These derivatives are themselves components of the natural pheromone blends of certain insect species.
Furthermore, the synthesis of positional isomers, where the conjugated diene is located at different points along the carbon chain (e.g., 4,6-dienes, 5,7-dienes), provides additional tools for understanding the structural features necessary for biological function. researchgate.net The synthesis of these compounds allows for a comprehensive evaluation of the chemical space around the natural pheromone, aiding in the design of more potent and selective pest management agents.
The table below summarizes the synthesis of (11Z,13Z)-hexadeca-11,13-dien-1-ol and a key derivative from the common starting material, 10-bromo-1-decanol.
| Target Compound | Starting Material | Key Reactions | Overall Yield | Reference |
| (11Z,13Z)-hexadeca-11,13-dien-1-ol | 10-bromo-1-decanol | Alkylation of lithium alkyne, cis-Wittig olefination, hydroboration-protonolysis | 21.9% | nih.gov |
| (11Z,13Z)-hexadecadienal | 10-bromo-1-decanol | Alkylation of lithium alkyne, cis-Wittig olefination, hydroboration-protonolysis, oxidation | 23.0% | nih.gov |
| (11Z,13Z)-hexadecadien-1-yl acetate | 10-bromo-1-decanol | Alkylation of lithium alkyne, cis-Wittig olefination, hydroboration-protonolysis, acetylation | 21.4% | nih.gov |
Ecological and Behavioral Functions of 11z,13z Hexadeca 11,13 Dien 1 Ol
Role in Moth Intraspecific Chemical Communication
Within a single species, (11Z,13Z)-hexadeca-11,13-dien-1-ol is a key messenger in the complex dialogue of chemical signals that governs mating. When released by a female moth, this compound travels through the air and is detected by the antennae of a male, initiating a specific behavioral cascade. This mechanism is fundamental for successful mating in several species, including the navel orangeworm (Amyelois transitella), the oak processionary moth (Thaumetopoea processionea), and the iron prominent (Notodonta dromedarius). pherobase.com
The primary and most well-documented function of (11Z,13Z)-hexadeca-11,13-dien-1-ol is the attraction of conspecific male moths. medchemexpress.comtargetmol.com Acting as a long-range chemical cue, it alerts males to the presence of a receptive female and guides them toward her location. In the case of the navel orangeworm, a significant agricultural pest, this compound is a crucial component of the female's sex pheromone blend that draws males for mating. medchemexpress.com The detection of this specific molecule by the male moth's antennal receptors is a key step in initiating the search for a mate.
Beyond simple attraction, (11Z,13Z)-hexadeca-11,13-dien-1-ol is instrumental in inducing specific mating behaviors. Its presence in a pheromone blend can trigger a sequence of actions in the male moth that are essential for successful copulation. In wind-tunnel bioassays with Amyelois transitella, while a combination of other pheromone components could initiate upwind flight, the addition of (11Z,13Z)-hexadeca-11,13-dien-1-ol was necessary to induce the final stages of the mating sequence, such as landing on the pheromone source. researchgate.netnih.gov The highest rates of source location and physical contact occurred only when the complete blend, including this alcohol, was present. researchgate.netnih.gov
Composition of Pheromone Blends Featuring (11Z,13Z)-hexadeca-11,13-dien-1-ol
(11Z,13Z)-hexadeca-11,13-dien-1-ol rarely acts alone; it is typically a component of a more complex species-specific pheromone blend. The precise ratio and combination of compounds in these blends are often critical for eliciting a full and robust behavioral response from male moths. The pheromone system of the navel orangeworm, Amyelois transitella, provides a well-studied example of such a multi-component system. nih.govbioone.org
In many moth species, a blend of several chemical compounds is required for effective chemical communication, and (11Z,13Z)-hexadeca-11,13-dien-1-ol is often an indispensable ingredient. For the navel orangeworm, researchers have identified a four-component sex pheromone blend that is highly attractive to males. nih.govbioone.org This blend contains both Type I pheromones (C16 aldehydes and alcohols) and a Type II pheromone (a long-chain polyunsaturated hydrocarbon). nih.govnih.gov
Wind-tunnel experiments have demonstrated the essentiality of each component for different stages of the mating sequence. Upwind flight requires the presence of both (11Z,13Z)-hexadecadienal and the hydrocarbon (3Z,6Z,9Z,12Z,15Z)-tricosapentaene. researchgate.netnih.gov However, for the male to land on the source, the blend must also contain either (11Z,13Z)-hexadeca-11,13-dien-1-ol or its isomer, (11Z,13E)-hexadecadien-1-ol. researchgate.netnih.gov The highest levels of successful source location and contact are achieved only with the complete four-part mixture. researchgate.netnih.gov
Table 1: Essential Pheromone Components for Amyelois transitella
| Pheromone Component | Role in Mating Behavior |
|---|---|
| (11Z,13Z)-hexadecadienal | Required for initiating upwind flight (in synergy with hydrocarbon) researchgate.netnih.gov |
| (11Z,13Z)-hexadeca-11,13-dien-1-ol | Essential for inducing landing on the pheromone source researchgate.netnih.gov |
| (11Z,13E)-hexadecadien-1-ol | Can substitute for (11Z,13Z)-hexadeca-11,13-dien-1-ol to induce landing researchgate.netnih.gov |
The components of a pheromone blend often interact synergistically, meaning their combined effect is greater than the sum of their individual effects. The Amyelois transitella pheromone is a prime example of this synergy. Field and laboratory tests have shown that the four-component blend is as, or more, attractive to male moths than live female moths or crude pheromone gland extracts. nih.govbioone.org A blend consisting of only the two primary components, (11Z,13Z)-hexadecadienal and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene, elicits some upwind flight but results in a low proportion of males successfully finding the source. The addition of (11Z,13Z)-hexadeca-11,13-dien-1-ol significantly increases the proportion and speed of males contacting the source, demonstrating a clear synergistic effect.
Table 2: Behavioral Response of Male Amyelois transitella to Pheromone Blend Combinations
| Pheromone Components Tested | Observed Male Behavior | Finding |
|---|---|---|
| (11Z,13Z)-hexadecadienal + (3Z,6Z,9Z,12Z,15Z)-tricosapentaene | Upwind flight, but low rate of source location. | Minimal attraction |
| (11Z,13Z)-hexadecadienal + (3Z,6Z,9Z,12Z,15Z)-tricosapentaene + (11Z,13Z)-hexadeca-11,13-dien-1-ol | Increased proportion and rapidity of males contacting the source. researchgate.net | Synergistic effect |
Just as some compounds act as synergists, others can act as antagonists, inhibiting or preventing the behavioral response to a pheromone. The presence of even small amounts of an antagonistic compound can disrupt chemical communication. For instance, while the navel orangeworm pheromone blend attracts the meal moth, Pyralis farinalis, the related compound (11Z,13Z)-hexadecadien-1-yl acetate (B1210297) acts as a behavioral antagonist for this species, deterring it from the source. researchgate.netnih.gov
In another example, for the grass webworm Herpetogramma licarsisalis, the primary pheromone is (11Z,13E)-hexadecadien-1-yl acetate. nih.gov Field studies showed that the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, had a potent inhibitory effect on male attraction to baited traps. nih.govresearchgate.net Furthermore, there is evidence that the degradation products of synthetic pheromone lures for the navel orangeworm can antagonize the response of male moths, leading to a rapid decrease in the attractiveness of lures deployed in the field. nih.govbioone.org
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| (11Z,13Z)-hexadeca-11,13-dien-1-ol |
| (11Z,13Z)-hexadecadienal |
| (11Z,13E)-hexadecadien-1-ol |
| (3Z,6Z,9Z,12Z,15Z)-tricosapentaene |
| (11Z,13Z)-hexadecadien-1-yl acetate |
| (11Z,13E)-hexadecadien-1-yl acetate |
| (Z)-13-hexadecen-11-yn-1-yl acetate |
| (Z)-dodec-7-en-1-ol |
| (Z)-13-hexadecen-11-ynal |
| tetradecadienal |
| (11E,13Z)-hexadecadienal |
| (Z)-11-hexadecenal |
| hexadecanal |
| hexadecan-1-ol |
| (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene |
Interspecific Variation in Pheromone Blend Recognition
The specificity of chemical communication is paramount for reproductive isolation among closely related and sympatric insect species. The compound (11Z,13Z)-hexadeca-11,13-dien-1-ol is a key component in the sex pheromone blend of certain moth species, and variations in this blend play a crucial role in preventing interspecific mating. Research has demonstrated that even subtle changes in the composition or ratio of pheromone components can lead to significant differences in behavioral responses, ensuring that mating efforts are directed towards conspecifics.
A notable example of this specificity can be observed within the genus Thaumetopoea (processionary moths). The sex pheromone of Thaumetopoea bonjeani has been identified as a blend of (11Z,13Z)-hexadecadienal and (11Z,13Z)-hexadeca-11,13-dien-1-ol, in a specific ratio of 4:1. This particular blend is highly attractive to T. bonjeani males.
In contrast, other species of processionary moths that share the same habitat utilize distinctly different chemical signals. For instance, the major sex pheromone component for the pine processionary moth, Thaumetopoea pityocampa, is (Z)-13-hexadecen-11-ynyl acetate. Similarly, the oak processionary moth, Thaumetopoea processionea, uses (Z,Z)-11,13-hexadecadienyl acetate as its primary sex pheromone.
This divergence in the chemical makeup of their respective sex pheromones is a critical mechanism for reproductive isolation among these sympatric species. The olfactory systems of the male moths are finely tuned to their species-specific pheromone blend. Consequently, males of T. pityocampa or T. processionea are generally not attracted to the pheromone blend of T. bonjeani, and vice-versa. This ensures that mating between different species, which would likely result in non-viable offspring, is avoided.
The principle of using distinct pheromone blends to maintain species boundaries is a widespread phenomenon in moths. Studies on other genera, such as Spodoptera and Heliothis, have also shown that sympatric species often employ the same set of chemical compounds in their pheromone blends, but in different ratios. This chemical divergence is a primary driver of speciation and allows for the coexistence of closely related species in the same geographical area.
The following tables summarize the differences in the primary sex pheromone components for several Thaumetopoea species, highlighting the interspecific variation that is crucial for species recognition.
Table 1: Primary Sex Pheromone Components in Sympatric Thaumetopoea Species
| Species | Common Name | Primary Sex Pheromone Component(s) |
| Thaumetopoea bonjeani | (11Z,13Z)-hexadecadienal and (11Z,13Z)-hexadeca-11,13-dien-1-ol | |
| Thaumetopoea pityocampa | Pine Processionary Moth | (Z)-13-hexadecen-11-ynyl acetate |
| Thaumetopoea processionea | Oak Processionary Moth | (Z,Z)-11,13-hexadecadienyl acetate |
Olfactory Reception Mechanisms and Neuroethology of 11z,13z Hexadeca 11,13 Dien 1 Ol
Identification and Characterization of Olfactory Receptor Neurons (ORNs)
The initial step in the perception of (11Z,13Z)-hexadeca-11,13-dien-1-ol involves its detection by specialized Olfactory Receptor Neurons (ORNs) located on the antennae of male moths. These neurons are housed within sensory hairs called sensilla.
Responses of Trichoid Sensilla to (11Z,13Z)-hexadeca-11,13-dien-1-ol
Trichoid sensilla, hair-like structures on the antennae of male moths, are the primary sites for detecting female sex pheromones. researchgate.net Electrophysiological studies, such as single-sensillum recordings, have demonstrated that specific ORNs within these sensilla are tuned to respond to components of the pheromone blend. In the case of the navel orangeworm, ORNs housed in trichoid sensilla have been shown to respond to the sex pheromone. researchgate.net These neurons generate action potentials upon stimulation with the pheromone, and the frequency of these electrical signals correlates with the concentration of the detected compound. researchgate.net
Pheromone-Binding Proteins (PBPs) and Ligand Delivery
For the hydrophobic pheromone molecules to traverse the aqueous sensillar lymph and reach the ORNs, they are chaperoned by Pheromone-Binding Proteins (PBPs). These small, soluble proteins are abundant in the sensillar lymph and play a critical role in the solubilization and transport of pheromones.
Structural Analysis of PBP-Ligand Interactions (e.g., AtraPBP1)
In the navel orangeworm, the pheromone-binding protein AtraPBP1 is responsible for binding and transporting the sex pheromone components, including (11Z,13Z)-hexadeca-11,13-dien-1-ol. plos.org High-resolution crystal structures of AtraPBP1 in complex with this alcohol have been determined. plos.org These structural studies reveal a binding pocket within the protein where the pheromone molecule is accommodated. The interaction is stabilized by a network of hydrophobic interactions between the carbon chain of the pheromone and nonpolar amino acid residues lining the binding cavity of the protein.
Conformational Dynamics of PBPs Upon Ligand Binding
The binding of a pheromone ligand to a PBP is not a simple lock-and-key mechanism but rather a dynamic process involving significant conformational changes in the protein. plos.orgnih.govnih.gov Upon binding (11Z,13Z)-hexadeca-11,13-dien-1-ol, AtraPBP1 undergoes a substantial structural rearrangement. plos.org Comparison of the liganded and unliganded structures of AtraPBP1 shows a large movement of the C-terminal helix by approximately 90 degrees and an unexpected displacement of the N-terminal helix by about 37 degrees. plos.org This conformational shift is thought to be a key step in the activation of the olfactory receptor, essentially transforming the PBP from a passive carrier into an active component of the signaling complex. nih.govnih.gov
pH-Induced Conformational Changes and Pheromone Release
The release of the pheromone from the PBP at the surface of the ORN dendrite is a crucial step for receptor activation. This release is believed to be triggered by a drop in pH near the dendritic membrane. plos.org The environment at the membrane surface is more acidic compared to the bulk of the sensillar lymph. This pH gradient induces another conformational change in the PBP-pheromone complex.
For AtraPBP1, it is hypothesized that the acidic conditions at the membrane surface cause a conformational change that reduces the binding affinity of the pheromone, facilitating its release to the odorant receptor. plos.org Molecular dynamics simulations suggest that the conformational change in the α1 helix facilitates the movement of the C-terminal helix, which in turn controls the binding and release of the pheromone. plos.org This pH-dependent mechanism ensures the targeted delivery and release of (11Z,13Z)-hexadeca-11,13-dien-1-ol to its corresponding receptor, completing the initial stages of olfactory signal transduction.
Molecular and Cellular Mechanisms of Olfactory Signal Transduction
The journey of an odorant molecule from the environment to the brain of an insect begins at the peripheral olfactory organs, typically the antennae. These appendages are adorned with specialized hair-like structures called sensilla, which house the olfactory sensory neurons (OSNs). It is within these neurons that the molecular machinery for detecting specific chemical cues, such as (11Z,13Z)-hexadeca-11,13-dien-1-ol, resides. The process of converting the chemical signal of this compound into an electrical signal that the brain can interpret is known as olfactory signal transduction.
Odorant Receptor (OR) Expression and Functional Characterization
The specificity of olfactory detection is primarily determined by a large and diverse family of proteins known as odorant receptors (ORs). These receptors are expressed in the dendritic membranes of OSNs and are responsible for binding to specific odorant molecules. For the navel orangeworm, Amyelois transitella, a significant agricultural pest that utilizes (11Z,13Z)-hexadeca-11,13-dien-1-ol as a component of its sex pheromone, specific ORs are tuned to recognize this molecule.
Research has identified a number of candidate odorant receptors in A. transitella through transcriptomic analyses of their antennae. Functional studies, often conducted by expressing these receptors in heterologous systems like Xenopus oocytes or human embryonic kidney (HEK293) cells, allow for the characterization of their responses to specific compounds.
One such study on A. transitella identified a specific odorant receptor, designated AtraOR1 . When this receptor was co-expressed with the obligatory co-receptor Orco in an in vitro system, it exhibited a moderate response to (11Z,13Z)-hexadeca-11,13-dien-1-ol. This finding provides direct evidence for the existence of a specific receptor for this pheromone component in this species. The functional characterization of such receptors is a critical step in understanding the chemical ecology of the insect and can pave the way for the development of novel pest management strategies.
The table below summarizes the key odorant receptor identified as responsive to a component of the A. transitella pheromone blend that includes (11Z,13Z)-hexadeca-11,13-dien-1-ol.
| Receptor Name | Species | Ligand Showing Response | Response Level |
| AtraOR1 | Amyelois transitella | (11Z,13Z)-hexadecadienal | Main response |
| (11Z,13Z)-hexadeca-11,13-dien-1-ol | Moderate |
Data based on functional characterization studies of A. transitella odorant receptors.
Role of Odorant Receptor Co-receptors (Orco)
A crucial element in the olfactory signal transduction cascade in insects is the odorant receptor co-receptor, commonly known as Orco. researchgate.net This highly conserved protein is expressed in the vast majority of OSNs alongside the conventional, ligand-binding ORs. researchgate.net Orco's role is multifaceted and essential for a functional olfactory system.
Studies across numerous insect species have demonstrated that conventional ORs, like AtraOR1, are not functional on their own. They must form a heteromeric complex with Orco to be correctly localized to the dendritic membrane of the OSN and to form a functional ion channel. researchgate.net In the absence of Orco, the conventional ORs are often retained within the cell and fail to reach the membrane where they would encounter odorant molecules.
The current understanding is that the OR-Orco complex functions as an odorant-gated ion channel. When a specific odorant, such as (11Z,13Z)-hexadeca-11,13-dien-1-ol, binds to its corresponding OR (e.g., AtraOR1), it induces a conformational change in the receptor complex. This change leads to the opening of the ion channel, allowing for an influx of cations into the OSN. This influx of positive ions depolarizes the neuron, generating an electrical signal that is then transmitted to the antennal lobe, the primary olfactory processing center in the insect brain.
Therefore, while the conventional OR provides the specificity for detecting (11Z,13Z)-hexadeca-11,13-dien-1-ol, Orco is the indispensable partner that enables the entire detection and signaling event to occur. This conserved and vital role makes Orco a promising target for the development of broad-spectrum insect repellents or control agents.
Genetic and Molecular Basis of Pheromone Systems Involving 11z,13z Hexadeca 11,13 Dien 1 Ol
Genetic Determinants of Pheromone Biosynthesis Enzymes
The biosynthesis of bombykol (B110295) in the female silkmoth's pheromone gland (PG) is a de novo process, starting from the basic building block acetyl-CoA and proceeding through conventional fatty acid synthesis (FAS). anl.gov The journey from a common fatty acid to a highly specific signaling molecule involves a series of enzymatic modifications, each encoded by specific genes that are precisely regulated.
The key intermediate in this pathway is the C16 fatty acid, palmitate. Palmitate is converted to bombykol through the coordinated action of a unique set of enzymes. researchgate.net A critical step is the introduction of conjugated double bonds into the fatty acyl chain. This is accomplished by a bifunctional Δ10,12-desaturase, encoded by the gene Bmpgdesat1 . This single enzyme is responsible for two consecutive desaturation steps, a crucial element in producing the correct diene structure. wikipedia.org Following desaturation, the resulting fatty acyl precursor, (10E,12Z)-10,12-hexadecadienoate, which is stored in cytoplasmic lipid droplets as triacylglycerols (TAGs), is released via the action of specific lipases. wikipedia.orgnih.gov The final step is the reduction of the carboxylic acid group to an alcohol, a reaction catalyzed by a pheromone gland-specific fatty acyl reductase (pgFAR), encoded by the pgFAR gene. anl.govresearchgate.net
Several other genes and their protein products are essential for this process. These include acyl-CoA-binding proteins (ACBPs) and fatty acid transport proteins (FATPs), which are involved in handling and transporting the fatty acyl intermediates within the cell. researchgate.netmpg.de RNA interference (RNAi) studies have been instrumental in confirming the indispensable role of these genes. Knocking down the expression of genes like Bmpgdesat1, pgFAR, and various ACBPs leads to a significant, dose-dependent reduction in bombykol production, thereby validating their function in the biosynthetic pathway. researchgate.netnih.gov The entire process is under the control of a neurohormone called the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which triggers the final stages of pheromone production. researchgate.net
Table 1: Key Genes in the Biosynthesis of (11Z,13Z)-hexadeca-11,13-dien-1-ol in Bombyx mori
| Gene Name | Protein Product | Function in Biosynthesis |
|---|---|---|
| Bmpgdesat1 | Bifunctional Δ10,12 desaturase | Catalyzes the two sequential desaturation steps to create the conjugated diene system from palmitate. researchgate.netwikipedia.org |
| pgFAR | Pheromone Gland-specific Fatty Acyl Reductase | Reduces the terminal carboxylic acid of the pheromone precursor to the alcohol functional group of bombykol. anl.govresearchgate.net |
| BmACP | Acyl Carrier Protein | Plays an essential role in the fatty acid synthesis (FAS) pathway that produces the palmitate precursor. |
| BmFATP | Fatty Acid Transport Protein | Involved in the transport of fatty acid intermediates during biosynthesis. mpg.de |
| pgACBP / mgACBP | Acyl-CoA-Binding Protein | Binds and transports acyl-CoA molecules, the activated forms of fatty acids, within the pheromone gland cells. researchgate.net |
Molecular Genetics of Olfactory Receptors and Pheromone-Binding Proteins
The detection of (11Z,13Z)-hexadeca-11,13-dien-1-ol by the male moth is a feat of molecular recognition, characterized by extraordinary sensitivity and specificity. This process relies on specialized proteins expressed in the male's antennae: Pheromone-Binding Proteins (PBPs) and Olfactory Receptors (ORs).
The journey of the pheromone molecule begins when it enters the aqueous sensillar lymph surrounding the olfactory neurons. As a hydrophobic molecule, bombykol requires a carrier to traverse this aqueous environment. This role is filled by the Bombyx mori Pheromone-Binding Protein (BmorPBP). mpg.denih.gov BmorPBP is a small, soluble protein secreted at high concentrations into the lymph. nih.gov It encapsulates the bombykol molecule within a hydrophobic binding pocket, effectively solubilizing it. anl.govmpg.de The crystal structure of the BmorPBP-bombykol complex reveals that the pheromone is held in a specific "hook-shaped" conformation, with a hydrogen bond forming between the alcohol group of bombykol and a serine residue (Ser56) in the protein's binding pocket. anl.govnih.gov
This binding is not merely for transport; BmorPBP also plays a role in ligand discrimination. oup.com It is believed that BmorPBP undergoes a pH-dependent conformational change. At the lower pH near the dendritic membrane of the neuron, the protein shifts to an "open" conformation, releasing the bombykol molecule in close proximity to its receptor. anl.gov
The ultimate arbiter of pheromone recognition is the olfactory receptor. In B. mori, the receptor specifically tuned to bombykol is BmOR-1 . oup.com BmOR-1 is a G protein-coupled receptor encoded by a gene located on the Z sex chromosome, ensuring its male-specific expression. pnas.org It is expressed in specialized olfactory receptor neurons (ORNs) housed within long sensilla trichodea on the male antennae. oup.comuliege.be Functional studies using Xenopus oocytes and transgenic expression have demonstrated that BmOR-1 responds specifically and robustly to bombykol, triggering a downstream signaling cascade. oup.compnas.org The specificity of this receptor is so high that its activation alone is sufficient to initiate the full repertoire of sexual behaviors in the male moth. oup.com This was elegantly demonstrated in experiments where the native BmOR-1 was replaced with a pheromone receptor from another moth species; the transgenic males then ignored bombykol and instead responded behaviorally to the pheromone of the other species, proving that the receptor itself is the key determinant of behavioral specificity. oup.com
Table 2: Key Proteins in the Reception of (11Z,13Z)-hexadeca-11,13-dien-1-ol in Bombyx mori
| Protein Name | Gene Name | Location | Function in Reception |
|---|---|---|---|
| BmorPBP | BmorPBP | Sensillar Lymph | Solubilizes and transports the hydrophobic bombykol molecule across the aqueous lymph to the receptor. anl.govnih.gov |
| BmOR-1 | BmOR-1 | Dendritic Membrane of ORNs | A specific G protein-coupled receptor that binds bombykol, initiating the neural signal that leads to behavioral response. oup.compnas.org |
Evolutionary Perspectives on Pheromone System Specificity
The diversity of moth sex pheromones, even among closely related species, poses an evolutionary puzzle: how can a tightly linked signal-and-response system diverge? Research into the genetic underpinnings of these systems reveals that evolution acts on both the production and reception pathways, often through gene duplication and subsequent changes in function or regulation. researchgate.netpnas.org
A primary driver of pheromone evolution is the diversification of the enzymes in the biosynthetic pathway, particularly the fatty-acyl desaturases. oup.compnas.org The desaturase gene family in moths appears to evolve under a "birth-and-death" model, where new genes are created by duplication, and then either lost, become non-functional (pseudogenes), or acquire new functions (neofunctionalization). pnas.org A major shift in a pheromone blend can occur when a previously non-functional or silent desaturase gene is activated. pnas.orgpnas.org For instance, studies in Ostrinia moths have shown that different species utilize different desaturases to produce their unique pheromone blends, and that pheromone glands can contain transcripts for desaturases that are not actively used, representing latent evolutionary potential. pnas.orgpnas.org
A pertinent example related to the bombykol system is the comparison between the domesticated silkmoth, B. mori, and its wild ancestor, B. mandarina. B. mandarina uses only bombykol, whereas B. mori uses a blend of bombykol and its corresponding aldehyde, bombykal. researchgate.net This shift is not due to changes in the core biosynthetic genes for the bombykol precursor, which are conserved between the two species. Instead, the evolution of this two-component system is likely due to changes in the expression and function of terminal pathway enzymes, such as alcohol oxidases that convert bombykol to bombykal. researchgate.net
Concurrently, the olfactory system must co-evolve to detect these new signals. The evolution of olfactory receptors is a crucial part of this process. Like the desaturases, olfactory receptor gene families are large and dynamic, providing the raw material for the evolution of new specificities. pnas.org Gene duplication and subsequent mutations in the amino acid sequence of a receptor can alter its binding pocket, narrowing or shifting its tuning to a new ligand. nih.govresearchgate.net This co-evolution ensures that as the female's pheromone signal changes, the male's preference follows, maintaining the integrity of the communication channel and promoting reproductive isolation, a key step in the process of speciation. researchgate.netnih.gov Studies have shown that even single amino acid changes in a pheromone receptor can be responsible for differences in ligand specificity between closely related species. nih.gov Thus, the specificity of the (11Z,13Z)-hexadeca-11,13-dien-1-ol system is not static but is the product of a dynamic co-evolutionary dance between the genes that produce the signal and the genes that perceive it.
Analytical and Methodological Advancements in Research on 11z,13z Hexadeca 11,13 Dien 1 Ol
Chromatographic Techniques for Pheromone Analysis
Chromatographic techniques are fundamental in the analysis of insect pheromones like (11Z,13Z)-hexadeca-11,13-dien-1-ol, enabling the separation, identification, and quantification of these volatile compounds from complex mixtures.
Gas Chromatography (GC) for Purity and Isomeric Analysis
Gas chromatography (GC) is a cornerstone for determining the purity and isomeric composition of (11Z,13Z)-hexadeca-11,13-dien-1-ol. The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For pheromone analysis, the choice of the stationary phase is critical for resolving geometric isomers, which often exhibit very similar boiling points but can have vastly different biological activities.
In the analysis of lepidopteran sex pheromones, including long-chain unsaturated alcohols, polar capillary columns are frequently employed. nih.gov These columns, with phases such as those containing cyanopropyl polysiloxane, allow for the separation of isomers based on differences in polarity and the spatial arrangement of double bonds. The retention time of each isomer provides a basis for its identification and quantification. For instance, in the analysis of pheromone gland extracts of Malacosoma siversi, GC was used to determine the ratio of different isomers present. researchgate.net The purity of synthetic standards of (11Z,13Z)-hexadeca-11,13-dien-1-ol is also verified using GC to ensure that biological assays are conducted with the correct and unadulterated compound.
A solid-sample injection technique for capillary GC has also been developed, allowing for the direct analysis of pheromone glands, minimizing sample preparation and potential degradation of the target compounds. nih.gov This method has proven effective in reinvestigating the pheromone complexes of various moth species. nih.gov The retention indices, calculated relative to a series of n-alkanes, can further aid in the identification of specific isomers by providing a standardized measure of their elution behavior.
Table 1: GC Parameters for Pheromone Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column Type | Fused-silica capillary column (e.g., DB-WAX, HP-INNOWax) | Separation of volatile compounds |
| Stationary Phase | Polyethylene glycol or cyanopropyl polysiloxane | Separation of isomers based on polarity |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Provides high resolution separation |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column |
| Injection Mode | Splitless or solid-sample injection | Introduction of the sample onto the column |
| Oven Temperature Program | Ramped, e.g., 80°C hold for 2 min, then 10°C/min to 250°C | Elution of compounds with a wide range of boiling points |
| Detector | Flame Ionization Detector (FID) | Sensitive detection of organic compounds |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the structural confirmation of (11Z,13Z)-hexadeca-11,13-dien-1-ol and other lepidopteran pheromones. researchgate.net As compounds elute from the GC column, they enter a mass spectrometer, where they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint, providing valuable information about the molecular weight and structure of the analyte.
For long-chain unsaturated alcohols like (11Z,13Z)-hexadeca-11,13-dien-1-ol, electron impact (EI) ionization is commonly used. While the molecular ion peak (M+) may be weak or absent, the fragmentation pattern provides key structural clues. researchgate.net However, determining the exact position and geometry of double bonds from mass spectra alone can be challenging due to the similarity in fragmentation patterns among isomers. researchgate.net To overcome this, derivatization techniques are often employed. For instance, reaction with dimethyl disulfide (DMDS) can be used to form adducts across the double bonds, and the subsequent mass spectral analysis of these adducts reveals the original positions of the double bonds. sakura.ne.jp
GC-MS has been instrumental in identifying (11Z,13Z)-hexadeca-11,13-dien-1-ol as a component of the sex pheromone of various moth species, including those in the family Notodontidae. nih.gov The combination of retention time data from GC and the mass spectral data from MS provides a high degree of confidence in the identification of the compound in complex natural extracts. researchgate.net
Electroantennographic Detection (EAG) in Olfactory Physiology Research
Electroantennographic detection (EAG) is a powerful technique used to study the olfactory responses of insects to volatile compounds. It involves placing an insect's antenna between two electrodes and measuring the change in electrical potential that occurs when the antenna is exposed to an odorant. This response, known as the electroantennogram, reflects the summed activity of all the olfactory receptor neurons on the antenna that are sensitive to the particular compound.
Coupling EAG with gas chromatography (GC-EAD) allows researchers to pinpoint which compounds in a complex mixture, such as a pheromone gland extract, are biologically active. nih.gov As compounds elute from the GC column, the effluent is split, with one portion going to the GC detector (e.g., FID) and the other being directed over the insect antenna. By simultaneously recording the GC chromatogram and the EAG response, researchers can identify the specific peaks that elicit an antennal response.
This technique has been crucial in the identification of (11Z,13Z)-hexadeca-11,13-dien-1-ol as a key pheromone component for several moth species. For example, in the study of Malacosoma siversi, GC-EAD analysis of pheromone gland extracts showed that while GC analysis detected multiple isomers, only one elicited a significant electrophysiological response from the male moth's antenna. researchgate.net This demonstrated the high specificity of the insect's olfactory system.
Behavioral Bioassay Methodologies
Behavioral bioassays are essential for confirming the biological activity of identified pheromone components and understanding their role in mediating insect behavior.
Wind Tunnel Experiments for Flight Response and Source Location
Wind tunnels are controlled environments that allow for the detailed observation and quantification of insect flight responses to odor plumes. psu.edujove.com A wind tunnel typically consists of a flight section where a laminar airflow is maintained, and a pheromone source is placed at the upwind end. researchtrend.net Insects are released at the downwind end, and their flight behavior in response to the pheromone plume is recorded and analyzed.
In the context of (11Z,13Z)-hexadeca-11,13-dien-1-ol, wind tunnel assays are used to assess the attractiveness of the synthetic compound to male moths. Key behavioral parameters that are often measured include:
Take-off: The initiation of flight upon detecting the pheromone. researchgate.netresearchgate.net
Upwind flight: Oriented flight towards the pheromone source. researchgate.net
Casting: Zig-zagging flight pattern used to relocate the pheromone plume after losing contact with it.
Source location: The ability of the insect to find the pheromone source. researchgate.net
Landing: Landing on or near the pheromone source. researchgate.netresearchgate.net
The concentration of the pheromone in the wind tunnel is a critical factor, as responses can be dose-dependent. researchtrend.net These experiments have been vital in confirming the role of (11Z,13Z)-hexadeca-11,13-dien-1-ol as a primary attractant and in optimizing the composition of synthetic pheromone lures for pest management applications.
Table 2: Typical Parameters for Wind Tunnel Bioassays
| Parameter | Description | Typical Conditions |
| Wind Speed | The speed of the air flowing through the tunnel. | 20-50 cm/s |
| Light Intensity | Controlled to simulate crepuscular or nocturnal conditions. | Low light, often red light |
| Temperature & Humidity | Maintained at levels optimal for the test insect's activity. | 20-27°C, 50-70% RH |
| Pheromone Release | From a controlled dispenser (e.g., filter paper, rubber septum). | Nanogram to microgram quantities |
| Observation Period | The time allowed for each insect to respond. | 2-5 minutes |
Crystallographic and Spectroscopic Methods for Molecular Characterization
While chromatographic and electrophysiological methods are key for identification and bioactivity assessment, crystallographic and spectroscopic techniques provide detailed information about the three-dimensional structure and chemical properties of (11Z,13Z)-hexadeca-11,13-dien-1-ol.
Due to the long, flexible nature of fatty alcohols, obtaining single crystals suitable for X-ray crystallography can be challenging. rsc.org However, when successful, it can provide definitive information on the conformation of the molecule in the solid state. Studies on long-chain n-paraffin hydrocarbons have provided insights into the packing and conformation of such molecules in crystals. rsc.org
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are more commonly used for the characterization of long-chain unsaturated alcohols.
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. This allows for the confirmation of the carbon skeleton, the location of the double bonds, and the stereochemistry (Z or E) of the double bonds based on the coupling constants between vinylic protons.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The presence of a broad absorption band around 3300-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the double bonds typically appear above 3000 cm⁻¹, while the C=C stretching absorption can provide information about the conjugation and stereochemistry of the diene system. Recently, the development of GC-FTIR has allowed for the acquisition of IR spectra of compounds as they elute from a GC column, facilitating the determination of double bond configurations in lepidopteran pheromones. nih.gov
Synthetic Strategies for Isotopic Labeling in Biosynthesis Studies
The elucidation of biosynthetic pathways for natural products like (11Z,13Z)-hexadeca-11,13-dien-1-ol, a significant pheromone component in various insect species, heavily relies on the use of isotopically labeled precursors. The introduction of stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), into the molecular structure allows researchers to trace the metabolic fate of these precursors within an organism. This provides invaluable insights into the enzymatic reactions and intermediates involved in the biosynthesis of the target molecule. The synthesis of these labeled compounds requires strategic chemical approaches to ensure the specific and efficient incorporation of the isotopic labels.
Deuterium Labeling Strategies
Deuterium labeling is a powerful tool for tracking the course of a molecule through a biological system. The increased mass of deuterium can be readily detected by mass spectrometry, and its presence can be pinpointed by nuclear magnetic resonance (NMR) spectroscopy.
One common strategy for introducing deuterium into a long-chain alcohol like (11Z,13Z)-hexadeca-11,13-dien-1-ol involves the reduction of a corresponding carbonyl compound with a deuterated reducing agent. For instance, the aldehyde precursor, (11Z,13Z)-hexadeca-11,13-dienal, can be reduced to the desired alcohol using a reagent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This method specifically labels the carbinol carbon (C1) with deuterium.
A more versatile approach for labeling at various positions along the carbon chain involves starting with smaller, deuterated building blocks. For example, a deuterated alkyl halide could be used in a coupling reaction to construct the carbon skeleton. This allows for the introduction of deuterium at specific, non-exchangeable positions, providing more detailed information about the biosynthetic transformations.
Carbon-13 Labeling Strategies
Carbon-13 labeling is particularly informative for elucidating the carbon backbone assembly in biosynthesis. By feeding an organism with a ¹³C-labeled precursor and analyzing the resulting (11Z,13Z)-hexadeca-11,13-dien-1-ol, researchers can determine which carbon atoms from the precursor are incorporated into the final product.
The synthesis of ¹³C-labeled (11Z,13Z)-hexadeca-11,13-dien-1-ol can be achieved by employing ¹³C-enriched starting materials in a multi-step synthesis. For example, a Wittig reaction, a common method for forming carbon-carbon double bonds, can be adapted to incorporate ¹³C labels. By using a ¹³C-labeled phosphonium (B103445) ylide or a ¹³C-labeled aldehyde, the isotope can be precisely positioned within the diene system of the molecule.
Another strategy involves the use of ¹³C-labeled acetate (B1210297) ([1-¹³C]acetate or [2-¹³C]acetate) as a primary precursor in the organism's diet. Since fatty acid biosynthesis, the likely pathway for producing this long-chain alcohol, utilizes acetyl-CoA derived from acetate, the resulting (11Z,13Z)-hexadeca-11,13-dien-1-ol will exhibit a specific ¹³C labeling pattern. Analysis of this pattern by ¹³C-NMR or mass spectrometry can reveal the sequence of condensation reactions that build the carbon chain.
The choice of isotopic label and the synthetic strategy for its incorporation are dictated by the specific questions being addressed in the biosynthesis study. The ability to synthesize specifically labeled isotopologues of (11Z,13Z)-hexadeca-11,13-dien-1-ol is a critical component of advancing our understanding of pheromone production in insects.
Future Directions in 11z,13z Hexadeca 11,13 Dien 1 Ol Research
Exploration of Novel Biological Roles
While the function of (11Z,13Z)-hexadeca-11,13-dien-1-ol in adult moth mating behavior is the most studied aspect, its full ecological significance may be broader. Future investigations are expected to explore its potential roles beyond intraspecific sexual communication.
Research into other moth species has revealed that certain sex pheromone components can influence larval behavior, such as guiding host-feeding choices. biorxiv.org This raises the possibility that (11Z,13Z)-hexadeca-11,13-dien-1-ol, or the blend it is part of, could have un-discovered effects on the larval stages of A. transitella or other insects, potentially influencing feeding or aggregation.
Furthermore, the interspecific effects of this compound are largely unknown. It could function as a kairomone, attracting predators or parasitoids of the emitting species, or as an allomone, deterring competing insect species. Elucidating these interactions is crucial for a complete ecological understanding and for ensuring that its use in pest management does not have unintended consequences on the broader ecosystem. Future studies will likely involve detailed field observations and laboratory bioassays to test the behavioral responses of a wider range of organisms to this compound.
Advanced Computational Modeling of Pheromone-Receptor Interactions
The advent of powerful computational tools offers an unprecedented opportunity to study the interactions between pheromones and their receptors at a molecular level. While the behavioral effects of (11Z,13Z)-hexadeca-11,13-dien-1-ol are known, the precise mechanics of its binding to olfactory receptors remain an area of active investigation.
Future research will increasingly employ techniques such as molecular dynamics (MD) simulations and ligand-receptor docking . nih.gov These methods can create three-dimensional models of the pheromone receptor and simulate how the pheromone molecule fits into its binding pocket. Such models can predict binding affinities and identify the key amino acid residues that stabilize the interaction. nih.gov
For (11Z,13Z)-hexadeca-11,13-dien-1-ol, these studies could reveal the structural basis for its synergistic relationship with the main pheromone component, (11Z,13Z)-hexadecadienal. By comparing the binding of the alcohol, the aldehyde, and the blend to the receptor, researchers can understand how these molecules cooperate to elicit a strong behavioral response. This knowledge could guide the rational design of synthetic analogs with enhanced stability or activity for use in more effective pest control lures and disruptants.
Integration of Omics Technologies in Pheromone System Studies
The comprehensive study of pheromone systems is being revolutionized by the integration of "omics" technologies. With the genome of Amyelois transitella now sequenced, researchers have a foundational blueprint to explore the genetic basis of its chemical communication. usda.gov
Genomics and Transcriptomics : Analyzing the transcriptome of male moth antennae and female pheromone glands can provide a complete catalog of the genes involved in the perception and biosynthesis of (11Z,13Z)-hexadeca-11,13-dien-1-ol. nih.govnih.gov Transcriptomic studies on related moths have successfully identified genes for desaturases, reductases, and other enzymes in the biosynthetic pathway, as well as the specific olfactory receptors and pheromone-binding proteins involved in detection. nih.govlu.se Comparing gene expression between males and females, or between different tissues, can rapidly identify candidate genes for further study.
Proteomics : Moving from gene to function, proteomics identifies the actual proteins present in the relevant tissues. This can confirm that the genes identified via transcriptomics are translated into functional enzymes and receptors. It also helps in quantifying the abundance of these proteins, offering insights into the regulation of pheromone production and perception.
Metabolomics : This technology focuses on identifying the complete profile of small molecules within a biological sample. numberanalytics.com Applying untargeted metabolomics to the pheromone gland can uncover the entire chemical repertoire, including the final pheromone components, their precursors, and potentially minor, unidentified compounds that may be crucial for the blend's full biological activity. agriscigroup.us
Integrating these omics datasets provides a systems-level understanding of how (11Z,13Z)-hexadeca-11,13-dien-1-ol is produced, released, and perceived, paving the way for novel pest management strategies that target specific molecular pathways.
Development of Next-Generation Research Tools
Progress in understanding and utilizing (11Z,13Z)-hexadeca-11,13-dien-1-ol is intrinsically linked to the development of more sophisticated research tools.
Novel Biosensors : For pest monitoring, there is a move towards developing on-site, real-time biosensors that can detect airborne pheromones. nih.gov These "electronic noses" may use insect olfactory receptors or pheromone-binding proteins immobilized on highly sensitive transducers, such as graphene field-effect transistors or capacitive micromachined ultrasonic transducers (CMUTs). mdpi.comnih.gov Such devices could provide immediate data on pest presence and population density, allowing for more precise and timely pest management interventions.
Advanced Controlled-Release Formulations : The effectiveness of pheromones in mating disruption depends on the dispenser technology. Future developments are focused on creating dispensers from novel materials like biodegradable polymers and electrospun fibers that provide a constant, pre-determined release rate over a long period. nih.goviobc-wprs.org Innovations in micro-encapsulation and microparticle-based dispensers are also being explored to create sprayable formulations with superior performance and longevity in the field. researchgate.net
Functional Genomics Tools : The CRISPR/Cas9 gene-editing system is a powerful tool for validating the function of specific genes in vivo. mdpi.com Researchers can use CRISPR to create knockout mutants by deleting a specific olfactory receptor or a key biosynthetic enzyme. nih.govlu.se Observing the resulting change in behavior or pheromone production provides definitive proof of that gene's role in the system, confirming hypotheses generated from omics data and computational modeling. This approach has been used successfully in other insects to abolish responses to specific odorants. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (11Z,13Z)-hexadeca-11,13-dien-1-ol in laboratory settings?
- Methodological Answer : Synthesis typically involves Grignard coupling followed by selective hydrogenation and oxidation steps. For example, aldehyde precursors (e.g., (Z,Z)-11,13-hexadecadienal) can be reduced to alcohols using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions. Stereochemical purity is ensured by employing Lindlar catalysts for partial hydrogenation of alkynes to cis-alkenes .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using nuclear Overhauser effect spectroscopy (NOESY) .
Q. How can researchers validate the structural identity of (11Z,13Z)-hexadeca-11,13-dien-1-ol?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z: ~238 for C₁₆H₂₈O).
- Infrared Spectroscopy (IR) : Identify hydroxyl (-OH) stretches near 3300 cm⁻¹ and alkene (C=C) stretches at ~1650 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR: Doublets for cis-alkene protons (δ 5.3–5.5 ppm, J ≈ 10–12 Hz).
- ¹³C NMR: Peaks for allylic carbons (δ 25–30 ppm) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at −20°C in amber vials to minimize oxidation and photodegradation. Purity should be verified via gas chromatography (GC) before reuse in sensitive assays .
Advanced Research Questions
Q. How does (11Z,13Z)-hexadeca-11,13-dien-1-ol interact with pheromone-binding proteins (PBPs) in insect olfactory systems?
- Methodological Answer : Crystallographic studies (e.g., with Amyelois transitella PBP1) reveal that the alcohol group forms hydrogen bonds with residues like Thr53 and Ser56, while the diene chain fits into a hydrophobic binding pocket. Use X-ray diffraction (space group P6₅) with a 20-fold molar excess of ligand for co-crystallization. Confirm binding via fluorescence displacement assays using N-phenyl-1-naphthylamine (NPN) as a competitor .
- Data Contradiction Note : Discrepancies in binding affinity (e.g., between Z11Z13-16:OH and its acetate derivative) may arise from steric hindrance or polarity differences .
Q. What experimental designs are optimal for assessing the bioactivity of (11Z,13Z)-hexadeca-11,13-dien-1-ol in pheromone blends?
- Methodological Answer : Conduct wind-tunnel or field bioassays with ternary blends containing:
- (11Z,13Z)-hexadecadienal (10 ng)
- (11Z,13Z)-hexadecadien-1-ol (100 ng)
- (3Z,6Z,9Z,12Z,15Z)-tricosapentaene (15 ng).
Use factorial designs to test synergism. Measure male moth flight responses as binary outcomes (attraction/no attraction) and analyze via logistic regression .- Data Interpretation Tip : Normalize responses to a negative control (solvent-only) to account for environmental noise.
Q. How can researchers resolve discrepancies in reported vapor pressure values for this compound?
- Methodological Answer : Vapor pressure measurements vary due to temperature gradients and impurities. Use a static gas-saturation apparatus at 25°C and validate purity (>98%) via GC-MS. Compare results with computational predictions (e.g., EPI Suite™) and literature values from NIST Chemistry WebBook .
- Example Data :
| Method | Vapor Pressure (mmHg, 25°C) | Reference |
|---|---|---|
| Experimental | 0.000143 | |
| Predicted | 0.000129 |
Data Collection & Analysis Guidance
Q. What strategies ensure reproducibility in quantifying (11Z,13Z)-hexadeca-11,13-dien-1-ol in biological samples?
- Methodological Answer : Use internal standards (e.g., deuterated analogs) during GC-MS or LC-MS analysis. Calibrate instruments with serial dilutions (1 pg/µL to 100 ng/µL) and validate linearity (R² ≥ 0.995). Include triplicate runs and blank controls to detect contamination .
Q. How should researchers handle conflicting bioassay results between lab and field studies?
- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., humidity, competing pheromones). Lab studies may lack ecological realism, while field trials face uncontrolled variables. Use mixed-effects models to partition variance sources and design follow-up experiments under semi-controlled conditions (e.g., mesocosms) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
